2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylbicyclo(221)heptane-1-methanamine is a bicyclic amine compound with the molecular formula C11H21N It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of three methyl groups and an amine group attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine typically involves the following steps:
Starting Material: The synthesis begins with norbornane or its derivatives.
Functionalization: Introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions efficiently, and purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon structure without the amine and methyl groups.
1,3,3-Trimethylbicyclo(2.2.1)heptane: A similar compound with different functional groups.
2,2,3-Trimethylbicyclo(2.2.1)heptane: Another derivative with a different substitution pattern.
Uniqueness
2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine is unique due to the presence of the amine group and three methyl groups, which confer distinct chemical and biological properties. Its rigid bicyclic structure and functional groups make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51468-55-4 |
---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(2,3,3-trimethyl-1-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H21N/c1-8-10(2,3)9-4-5-11(8,6-9)7-12/h8-9H,4-7,12H2,1-3H3 |
InChI Key |
PALKBRSIAWNFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2CCC1(C2)CN)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.